molecular formula C17H24BrNO5 B2793339 tert-Butyl N-(2-bromo-5-methoxyphenyl)-N-[(tert-butoxy)carbonyl]carbamate CAS No. 2365418-98-8

tert-Butyl N-(2-bromo-5-methoxyphenyl)-N-[(tert-butoxy)carbonyl]carbamate

Cat. No.: B2793339
CAS No.: 2365418-98-8
M. Wt: 402.285
InChI Key: SXIBPNFUJUNUPC-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-bromo-5-methoxyphenyl)-N-[(tert-butoxy)carbonyl]carbamate (CAS 2365418-98-8) is a high-value synthetic building block primarily used in pharmaceutical research and development . This compound features a dual-protecting group strategy, incorporating two tert -butyloxycarbonyl (BOC) groups, which are widely recognized in organic synthesis for their stability and selective removal under acidic conditions . The presence of the bromo atom on the aromatic ring provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, making it a critical intermediate for constructing complex molecules . Its primary application lies in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals . The BOC protecting groups shield the amine functionality during synthetic sequences, allowing for precise control over molecular architecture . This stability is crucial for developing compounds with improved metabolic resistance and the ability to pass through cell membranes, traits that are highly sought after in modern drug discovery . Researchers will find this reagent particularly useful in medicinal chemistry programs aimed at discovering new therapeutic agents. This product is offered in high purity (>99%), as confirmed by analytical methods including LCMS and HPLC, ensuring reliable and reproducible results in your research . It is supplied with a Certificate of Analysis (COA) and is strictly designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

tert-butyl N-(2-bromo-5-methoxyphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO5/c1-16(2,3)23-14(20)19(15(21)24-17(4,5)6)13-10-11(22-7)8-9-12(13)18/h8-10H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIBPNFUJUNUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=CC(=C1)OC)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl N-(2-bromo-5-methoxyphenyl)-N-[(tert-butoxy)carbonyl]carbamate, a compound with potential pharmaceutical applications, has garnered attention for its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and implications for drug development.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C14H20BrN3O4
  • Molecular Weight : 374.235 g/mol
  • CAS Number : 209959-33-1

Its structure includes a tert-butoxycarbonyl group, which enhances stability and solubility in biological systems, making it a promising candidate for drug formulation.

Research has indicated that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity :
    • Similar carbamates have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurochemical pathways. For instance, certain derivatives demonstrated IC50 values ranging from 1.60 to 311.0 µM against these enzymes .
  • Targeting Cancer Pathways :
    • The compound may interact with proteins involved in cancer cell proliferation and survival. It is hypothesized that the presence of the bromine atom could enhance binding affinity to target proteins, potentially leading to apoptosis in cancer cells .
  • Receptor Binding :
    • Studies on related compounds have shown that modifications in the molecular structure can significantly affect binding affinity to nuclear receptors like PXR (Pregnane X Receptor), which plays a crucial role in drug metabolism and transport .

Biological Assays and Findings

The biological activity of this compound has been assessed through various assays:

Assay Type Findings
AChE Inhibition Assay Moderate inhibition observed; IC50 values similar to established inhibitors .
Cell Viability Assay Reduced viability in cancer cell lines; specific IC50 values pending further studies.
PXR Binding Assay Potential binding affinity noted; requires further optimization for therapeutic use .

Case Studies

  • Neuroprotective Studies :
    • In a study examining neuroprotective effects, compounds with similar structures demonstrated significant AChE inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Cancer Research :
    • Preliminary studies indicate that the compound may induce apoptosis in specific cancer cell lines through mechanisms involving centrosome amplification and mitotic spindle formation disruption. Further research is needed to elucidate these pathways fully .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound exhibits properties that make it a candidate for further exploration in medicinal chemistry. Its structure allows for interactions with biological targets, potentially leading to therapeutic applications.

Case Study: Inhibition of Cyclin-Dependent Kinases (CDKs)
Research indicates that compounds with similar structures can inhibit CDKs, which are crucial in regulating the cell cycle. A study demonstrated that modifications in the structure of carbamates can enhance their binding affinity to CDKs, suggesting that tert-butyl N-(2-bromo-5-methoxyphenyl)-N-[(tert-butoxy)carbonyl]carbamate may also exhibit this property.

The biological activity of this compound is under investigation, focusing on its role as an enzyme inhibitor and its potential effects on various biological processes.

Table 1: Summary of Biological Activities

Compound NameBiological ActivityNotable Features
This compoundPotential CDK inhibitionStructural similarity to known inhibitors
Tert-butyl N-(4-fluorophenyl)carbamateEnhanced lipophilicity; potential enzyme inhibitionIncorporates a fluorine atom
Tert-butyl N-[(1R,2S)-2-amino-4-methylpentyl]carbamateInhibition of cyclin-dependent kinases (CDKs)Similar structure; potential anticancer properties

Synthetic Applications

The compound can serve as an intermediate in the synthesis of other pharmaceuticals. Its unique functional groups allow for further derivatization, making it valuable in the development of new drugs.

Research Applications

Neuropharmacological Studies
Compounds similar to this compound have been studied for their effects on neurological processes. Preliminary studies suggest that such compounds may interact with neurotransmitter receptors, positioning them as candidates for treating neurodegenerative diseases .

Table 2: Neuropharmacological Research Findings

Study FocusFindingsImplications
Neuroprotective effectsReduction in cell death under oxidative stressPotential treatment for neurodegeneration
Interaction with neurotransmitter receptorsModulation of synaptic transmissionPossible applications in psychiatric disorders

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects on Key Properties

Compound Name CAS Number Substituents Similarity Index Key Properties/Applications
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate 654056-82-3 2-Br, 5-OMe 0.89 High reactivity in C–C coupling reactions
tert-Butyl (4-bromo-2-methylphenyl)carbamate 71026-66-9 4-Br, 2-Me 0.85 Lower steric hindrance; faster deprotection
tert-Butyl (4-aminophenyl)carbamate 239074-27-2 4-NH₂ 0.78 Prone to oxidation; used in peptide synthesis
tert-Butyl (4-(bromomethyl)phenyl)carbamate 169303-80-4 4-CH₂Br 0.77 Alkylation agent in polymer chemistry

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 2-bromo-5-methoxyphenyl group in the target compound balances electron-withdrawing (Br) and electron-donating (OMe) effects, enhancing stability in acidic conditions compared to 4-aminophenyl derivatives .
  • Steric Effects : The 2-bromo substituent increases steric hindrance, slowing nucleophilic aromatic substitution compared to 4-bromo-2-methylphenyl analogs .

Boc-Protected Carbamates with Alternative Core Structures

Table 2: Comparison with Bicyclic and Aliphatic Carbamates

Compound Name CAS Number Core Structure Key Differences
tert-Butyl N-[cis-2-hydroxycyclopentyl]carbamate 155837-16-4 Cyclopentyl with -OH Higher solubility due to polar -OH group
tert-Butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate 744183-20-8 Bicyclo[3.2.1]octane Rigid structure; used in CNS drug design
tert-Butyl N-[(2R)-2-amino-2-(3-bromo-5-fluorophenyl)ethyl]carbamate 1270169-95-3 Fluorophenyl-ethylamine Fluorine enhances metabolic stability

Key Observations :

  • Solubility : Aliphatic carbamates like cis-2-hydroxycyclopentyl derivatives exhibit higher aqueous solubility due to hydrogen-bonding capacity , whereas the target compound’s aromatic system reduces solubility.
  • Metabolic Stability: Fluorinated analogs (e.g., 3-bromo-5-fluorophenyl) demonstrate improved metabolic stability in vivo compared to non-fluorinated derivatives .

Hydrogen-Bonding and Crystallography

For example, N-pivaloylhydroxylamine forms ribbons via N–H···O and O–H···O interactions (bond lengths: ~2.65–2.81 Å), which stabilize crystal lattices . In contrast, tert-butyl (4-bromo-2-methylphenyl)carbamate lacks strong hydrogen-bond donors, leading to less dense packing and lower melting points.

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(2-bromo-5-methoxyphenyl)-N-[(tert-butoxy)carbonyl]carbamate?

The compound is typically synthesized via sequential carbamate protection. A common method involves reacting 2-bromo-5-methoxyaniline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) in anhydrous dichloromethane. The tert-butoxycarbonyl (Boc) group is introduced first, followed by a second Boc protection on the secondary amine. Reaction monitoring via TLC or HPLC ensures completion, with purification by column chromatography .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for verifying the aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ ~3.8 ppm), and tert-butyl groups (δ ~1.4 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 456.12). Infrared (IR) spectroscopy identifies carbamate C=O stretches (~1680–1720 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in solid-state studies .

Q. How does the compound’s stability vary under different storage conditions?

The Boc-protected carbamate is hygroscopic and prone to hydrolysis in acidic or aqueous environments. Long-term stability requires storage at –20°C under inert gas (argon/nitrogen) in sealed, desiccated containers. Thermal decomposition studies (TGA/DSC) indicate stability up to 150°C, but prolonged exposure to light or humidity may degrade the tert-butyl groups .

Q. What are common side reactions during its synthesis, and how are they mitigated?

Competing N-Boc deprotection can occur under acidic conditions. To minimize this, reactions are conducted in anhydrous solvents with strict pH control (neutral to mildly basic). Impurities from incomplete protection are addressed by using excess Boc₂O (1.5–2.0 equiv) and extended reaction times (12–24 hours) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The 2-bromo substituent on the aryl ring activates the position for palladium-catalyzed coupling. Computational studies (DFT) suggest that steric hindrance from the tert-butyl groups directs electrophilic attack to the para position relative to the methoxy group. Catalyst choice (e.g., Pd(PPh₃)₄ vs. XPhos) further tunes selectivity by modulating steric and electronic effects .

Q. How can contradictory data on reaction yields with different catalysts be resolved?

Discrepancies often arise from solvent polarity and catalyst loading. For example, polar aprotic solvents (DMF, acetonitrile) improve Pd(OAc)₂ efficiency but may deactivate bulky ligands. Systematic optimization using Design of Experiments (DoE) or response surface methodology (RSM) identifies optimal conditions. Recent studies report a 15–20% yield increase with SPhos ligands in toluene at 80°C .

Q. What strategies enhance the compound’s utility in multi-step syntheses of bioactive molecules?

The dual Boc protection allows orthogonal deprotection. Selective removal of one Boc group (e.g., using TFA in DCM) enables sequential functionalization. For instance, the free amine can undergo reductive amination or acylation, while the remaining Boc group stabilizes intermediates during peptide coupling or heterocycle formation .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in mechanistic studies?

Molecular docking simulations reveal that the bromine atom and methoxy group form halogen bonds and hydrogen bonds with active-site residues (e.g., Tyr or Asp in kinase targets). In vitro assays show moderate inhibition (IC₅₀ ~10–50 μM) against cytochrome P450 isoforms, suggesting potential as a metabolic probe. Radiolabeled analogs (³H or ¹⁴C) track target engagement in live-cell imaging .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Low-level impurities (e.g., de-brominated byproducts or Boc-deprotected derivatives) require UPLC-MS/MS with a C18 column and 0.1% formic acid gradient. Limits of detection (LOD) <0.1% are achievable via MRM transitions. For chiral impurities, chiral stationary phases (e.g., Chiralpak IA) resolve enantiomers, with validation per ICH Q2(R1) guidelines .

Q. How do steric effects from tert-butyl groups influence crystallization and polymorph formation?

X-ray diffraction studies show that the tert-butyl groups induce a twisted conformation, favoring monoclinic crystal packing (space group P2₁/c). Polymorph screening (via solvent evaporation or cooling crystallization) identifies Form I (melting point 145–148°C) as the thermodynamically stable phase. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O contacts) driving crystallization .

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